molecular formula C11H6F3NO B6326444 2,3,5-Trifluoro-6-phenoxy-pyridine CAS No. 1699319-56-6

2,3,5-Trifluoro-6-phenoxy-pyridine

Cat. No.: B6326444
CAS No.: 1699319-56-6
M. Wt: 225.17 g/mol
InChI Key: IDZCLVKFVNESHL-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-phenoxy-pyridine is a high-value, fluorinated fine chemical designed for research and development in advanced agrochemicals and pharmaceuticals. Its structure, featuring a pyridine ring with fluorine atoms and a phenoxy group, is engineered to confer unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and membrane permeability to target molecules . In agrochemical research, this compound serves as a key synthetic intermediate for developing novel herbicides and pesticides. The phenoxypyridine moiety is a known scaffold in protoporphyrinogen oxidase (PPO) inhibitors, a class of herbicides valued for their low application rates and environmental friendliness . The fluorine atoms can significantly enhance biological activity and selectivity, helping to create more effective and safer crop protection solutions . In pharmaceutical research, 2,3,5-Trifluoro-6-phenoxy-pyridine acts as a critical building block for constructing small molecule targeted therapies. Fluorinated pyridine derivatives are increasingly important in developing drugs for areas such as oncology, antivirals, and central nervous system diseases . The trifluoromethylpyridine (TFMP) motif is present in several approved drugs and many candidates currently in clinical trials, underscoring its relevance in modern medicinal chemistry . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to leverage this compound's potential in creating innovative solutions for complex challenges in fine chemical synthesis.

Properties

IUPAC Name

2,3,5-trifluoro-6-phenoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-8-6-9(13)11(15-10(8)14)16-7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZCLVKFVNESHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Pentafluoropyridine with Phenoxide

Pentafluoropyridine serves as a versatile precursor for synthesizing polysubstituted pyridines due to its high reactivity toward nucleophiles. In a method analogous to the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine, sodium phenoxide can displace a fluorine atom at position 6 under mild conditions.

Reaction Conditions

  • Substrate : Pentafluoropyridine

  • Nucleophile : Sodium phenoxide (generated in situ from phenol and NaH)

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Temperature : 60–80°C

  • Catalyst : None required (base-mediated reaction)

The reaction proceeds via an aromatic SNAr mechanism, where electron-withdrawing fluorine atoms activate the pyridine ring, facilitating phenoxide attack at the para position relative to the nitrogen. This yields 2,3,5-trifluoro-6-phenoxy-pyridine as the major product, with residual fluorine atoms remaining at positions 2, 3, and 5.

Challenges :

  • Competing substitution at position 4 may occur, necessitating careful control of stoichiometry and temperature.

  • Hydrolytic decomposition of pentafluoropyridine under alkaline conditions requires anhydrous environments.

Selective Defluorination of Tetrafluoropyridine Derivatives

An alternative route involves partial defluorination of 2,3,5,6-tetrafluoropyridine followed by phenoxy substitution. Zinc-mediated reductive defluorination, as demonstrated in chloropyridine systems, can selectively remove a fluorine atom from position 4:

Step 1 : Defluorination

  • Substrate : 2,3,5,6-Tetrafluoropyridine

  • Reductant : Zinc dust

  • Solvent : Aqueous NaOH (pH ≥ 11)

  • Temperature : 20–100°C

Step 2 : Phenoxy Substitution
The resulting 2,3,5-trifluoropyridine-6-fluoride undergoes NAS with phenol under basic conditions (K2CO3/DMF, 100°C), yielding the target compound.

Advantages :

  • High regioselectivity due to the stability of the intermediate aryl zinc species.

  • Scalability for industrial production.

Halogen Exchange and Sequential Functionalization

Halex Reaction on Chlorinated Precursors

Chlorine-to-fluorine exchange offers a pathway to install fluorine atoms selectively. Starting with 2,3,5-trichloro-6-phenoxy-pyridine, treatment with potassium fluoride (KF) in sulfolane at 180°C replaces chlorines with fluorines:

Reaction Conditions

  • Substrate : 2,3,5-Trichloro-6-phenoxy-pyridine

  • Fluorinating Agent : Anhydrous KF

  • Catalyst : 18-Crown-6 (phase-transfer catalyst)

  • Yield : ~65% (estimated)

Mechanistic Insight :
The electron-deficient pyridine ring facilitates nucleophilic displacement of chloride by fluoride, with the phenoxy group directing substitution to positions 2, 3, and 5.

Cyclization Strategies for Pyridine Ring Formation

Kröhnke Pyridine Synthesis

The Kröhnke method constructs the pyridine ring from α,β-unsaturated ketones and ammonium acetate, enabling concurrent incorporation of fluorine and phenoxy groups:

Reaction Setup

  • Components :

    • 3-Phenoxy-1,5-difluoropentan-2,4-dione

    • Ammonium acetate

    • Acetic acid (solvent)

  • Temperature : 120°C (reflux)

Outcome :
Cyclization yields 2,3,5-trifluoro-6-phenoxy-pyridine with concomitant elimination of water.

Optimization :

  • Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Key Advantage Key Limitation
NAS on PentafluoropyridinePentafluoropyridine55–70Single-step, high atom economyCompeting substitution at position 4
Defluorination-Substitution2,3,5,6-Tetrafluoropyridine40–60Scalable for industrial productionRequires harsh alkaline conditions
Halex Reaction2,3,5-Trichloro-6-phenoxy60–65Precise fluorine installationHigh-temperature requirements
Kröhnke Synthesisα,β-Unsaturated ketone30–45Flexible substituent incorporationLow yield due to side reactions

Industrial-Scale Production Considerations

Catalytic Enhancements

Palladium catalysts (e.g., Pd(PPh3)4) improve phenoxy group installation in cross-coupling reactions, as evidenced in analogous Suzuki-Miyaura couplings. However, ligand design must account for fluorine’s electron-withdrawing effects to prevent catalyst poisoning.

Solvent and Energy Optimization

  • Continuous Flow Reactors : Mitigate exothermic risks during NAS and Halex reactions.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-phenoxy-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydride, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

2,3,5-Trifluoro-6-phenoxy-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.

    Biology: The compound’s fluorinated nature can enhance the bioavailability and metabolic stability of biologically active molecules.

    Medicine: Fluorinated pyridines are known for their potential therapeutic properties.

    Industry: In the agrochemical industry, 2,3,5-Trifluoro-6-phenoxy-pyridine is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-6-phenoxy-pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The trifluoro substitution in 2,3,5-Trifluoro-6-phenoxy-pyridine likely confers greater electronegativity than compounds with single fluorine or methoxy groups (e.g., ’s 2,3-Dimethoxy-5-(trifluoromethyl)pyridine) .
  • Biological Interactions: Thiazolo-fused pyridines (e.g., ) exhibit modified binding affinities due to fused heterocycles, whereas the target compound’s phenoxy group may favor interactions with hydrophobic protein pockets.

Physicochemical and Functional Properties

While direct data for the target compound is absent, inferences can be drawn from analogs:

  • Solubility: The phenoxy group may reduce aqueous solubility compared to methyl carboxylate derivatives (e.g., ), but enhance organic-phase compatibility.
  • Thermal Stability: Trifluoro-substituted pyridines (e.g., ) typically exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds.
  • Reactivity : The absence of reactive groups (e.g., nitro in or ester in ) suggests the target compound may serve as a stable scaffold in drug design, resisting metabolic degradation.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Challenges
HalogenationSF₄, 100°C, 12h45–55Competing side fluorination
NAS (Phenoxy)K₂CO₃, DMF, 70°C, 6h60–70Solvent purity critical
One-Pot Multi-StepPd catalysis, microwave-assisted75–85Requires precise stoichiometry

Basic: What analytical techniques are most effective for characterizing 2,3,5-Trifluoro-6-phenoxy-pyridine?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR identifies fluorine environments (δ -110 to -160 ppm for CF₃ groups) .
    • ¹H NMR resolves aromatic protons (J coupling patterns distinguish ortho/meta substituents) .
  • Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of phenoxy group) .
  • X-ray Crystallography: Resolves regiochemistry of fluorine and phenoxy substituents, critical for confirming synthetic accuracy .

Advanced: How can researchers resolve contradictions in regioselectivity data during substitution reactions?

Methodological Answer:
Contradictory reports on substituent positioning often arise from competing electronic and steric effects:

  • Electronic Effects: Fluorine’s electron-withdrawing nature directs electrophiles to meta/para positions. Computational tools (DFT) predict reactivity by mapping electrostatic potentials .
  • Steric Hindrance: Bulky substituents (e.g., trifluoromethyl) at the 5-position can block NAS at adjacent sites. Use kinetic studies (time-resolved NMR) to track intermediate formation .
  • Case Study: In one protocol, switching from DMF to THF increased para-substitution from 40% to 70% due to reduced solvent coordination .

Advanced: What strategies are recommended for optimizing biological activity assays involving this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes with hydrophobic binding pockets (e.g., kinases), as the trifluoromethyl group enhances lipophilicity and target affinity .
  • Assay Design:
    • Use fluorescence polarization to measure binding kinetics.
    • Pair with molecular docking (PDB structures) to validate interactions .
  • Data Interpretation: Address false positives by counter-screening against cytochrome P450 isoforms to rule off-target effects .

Q. Table 2: Hypothetical Bioactivity Data (Based on Analogues)

TargetIC₅₀ (µM)Assay TypeKey Structural Influence
EGFR Kinase0.12FluorescenceTrifluoromethyl hydrophobicity
CYP3A4>100Counter-screenLow metabolic interference

Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the phenoxy group in humid environments (e.g., >60% RH) is a key instability factor .
  • Storage Recommendations:
    • Short-Term: Store at 4°C in anhydrous DMSO (sealed vials with molecular sieves).
    • Long-Term: Lyophilized powders under argon retain >95% purity for 12 months .
  • QC Protocols: Regular HPLC-PDA analysis (λ = 254 nm) monitors degradation peaks .

Advanced: How should researchers address contradictory data in fluorination reaction yields across studies?

Methodological Answer:
Contradictions often stem from unaccounted variables:

  • Moisture Sensitivity: Trace water in reagents (e.g., SF₄) can hydrolyze intermediates, reducing yield. Use Karl Fischer titration to ensure solvent dryness .
  • Catalyst Purity: Pd catalysts contaminated with phosphine ligands alter reaction pathways. Pre-treat catalysts with chelating agents .
  • Statistical Workflow: Apply Design of Experiments (DoE) to isolate critical factors (e.g., temperature vs. reagent ratio) .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for NAS using Gaussian09 with B3LYP/6-31G* basis sets. Predict activation energies (±2 kcal/mol accuracy) .
  • Machine Learning: Train models on PubChem data (similar pyridine derivatives) to forecast regioselectivity in untested reactions .
  • Case Study: A model trained on 200 analogues correctly predicted 85% of substituent outcomes in trifluoromethylpyridines .

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